molecular formula C22H30N4O5S B2549769 6-(azepane-1-sulfonyl)-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide CAS No. 687590-31-4

6-(azepane-1-sulfonyl)-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B2549769
CAS No.: 687590-31-4
M. Wt: 462.57
InChI Key: KBJOIMIIWWAYSN-UHFFFAOYSA-N
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Description

6-(azepane-1-sulfonyl)-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity, and functional groups that may enhance its chemical reactivity and solubility.

Scientific Research Applications

    Chemistry: As a versatile building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a therapeutic agent.

    Medicine: Exploring its potential as a drug candidate for treating various diseases.

    Industry: Utilizing its unique chemical properties in the development of new materials or processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(azepane-1-sulfonyl)-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide typically involves multiple steps, including the formation of the quinoline core, sulfonylation, and the introduction of the morpholine and azepane groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes, such as continuous flow chemistry, to ensure consistent quality and efficiency. The use of automated reactors and purification systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

6-(azepane-1-sulfonyl)-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups or modify existing ones.

Mechanism of Action

The mechanism of action of 6-(azepane-1-sulfonyl)-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-(azepane-1-sulfonyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one
  • 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile

Uniqueness

6-(azepane-1-sulfonyl)-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. Its quinoline core, coupled with the azepane and morpholine groups, provides a versatile scaffold for further modification and optimization.

Properties

IUPAC Name

6-(azepan-1-ylsulfonyl)-N-(2-morpholin-4-ylethyl)-2-oxo-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O5S/c27-21-16-19(22(28)23-7-10-25-11-13-31-14-12-25)18-15-17(5-6-20(18)24-21)32(29,30)26-8-3-1-2-4-9-26/h5-6,15-16H,1-4,7-14H2,(H,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJOIMIIWWAYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C=C3C(=O)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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